3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0926079
InChI:
InChI=1S/C18H23N3O2S/c1-13-11-15(20-7-3-4-8-20)6-5-14(13)12-16-17(22)21(9-10-23-2)18(24)19-16/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,24)/b16-12-
SMILES:
CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=S)N3)CCOC
Molecular Formula:
C18H23N3O2S
Molecular Weight:
345.5 g/mol
3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
CAS No.:
Cat. No.: VC0926079
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O2S |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | (5Z)-3-(2-methoxyethyl)-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C18H23N3O2S/c1-13-11-15(20-7-3-4-8-20)6-5-14(13)12-16-17(22)21(9-10-23-2)18(24)19-16/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,24)/b16-12- |
| Standard InChI Key | NAXOFQYNHADUQK-VBKFSLOCSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=S)N3)CCOC |
| SMILES | CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=S)N3)CCOC |
| Canonical SMILES | CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=S)N3)CCOC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator